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Compound of Interest

Compound Name: Docosanoic acid-d2

Cat. No.: B3151576 Get Quote

Docosanoic acid, also known as behenic acid, is a C22 long-chain saturated fatty acid. Its

deuterated isotopologue, Docosanoic acid-d2 (or other deuterated forms), serves as an

invaluable tool in analytical and metabolic research, primarily as an internal standard for mass

spectrometry-based quantification of lipids. This guide provides detailed technical information

for researchers, scientists, and drug development professionals on its properties, suppliers,

applications, and relevant biological pathways.

Physicochemical Properties and Supplier Information
Docosanoic acid is a white, waxy solid at room temperature.[1] Deuterated versions are

chemically identical for most practical purposes but possess a higher mass, making them

distinguishable in mass spectrometry.

Table 1: Physicochemical Properties of Docosanoic Acid
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Property Value Source

Synonyms Behenic Acid, C22:0 [1][2]

Molecular Formula C₂₂H₄₄O₂ [1]

Molecular Weight 340.6 g/mol [1]

CAS Number 112-85-6 [1][2]

Melting Point 79.95 °C [1]

Boiling Point 306 °C (at 60 mm Hg) [1]

Solubility
DMF: 3 mg/ml; DMSO: 4

mg/ml (warmed)
[2][3]

Storage
Room Temperature, away from

light and moisture
[4][5]

Table 2: Supplier Information for Deuterated Docosanoic Acid

Supplier
Product
Name

Isotopic
Purity

Formula MW
CAS
Number

Cambridge

Isotope

Laboratories

Docosanoic

acid

(12,12,13,13-

D₄)

98% C₂₂H₄₀D₄O₂ 344.61
1219804-98-

4

Larodan
Docosanoic-

2,2-D2 acid
>99% C₂₂H₄₂D₂O₂ 342.6 71607-34-6

Cenmed
Docosanoic

D43 Acid
≥99% C₂₂HD₄₃O₂ 383.85 N/A

CDN

Isotopes

Behenic Acid

(d3)
N/A N/A N/A N/A
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Application as an Internal Standard in Mass
Spectrometry
The primary application of Docosanoic acid-d2 is as an internal standard (IS) in quantitative

mass spectrometry (MS) for lipidomics. An ideal internal standard should be chemically similar

to the analyte but mass-distinguishable.[6] Stable isotope-labeled standards like Docosanoic
acid-d2 are considered the gold standard because they co-elute with the endogenous analyte

in liquid chromatography (LC) and experience similar ionization efficiency and matrix effects in

the MS source.[7][8]

Adding a known quantity of the deuterated standard to a sample at the beginning of the

extraction process allows for the correction of analyte loss during sample preparation and

variability in instrument response.[6][7] The concentration of the endogenous analyte is then

calculated based on the ratio of its peak area to that of the known-concentration internal

standard.

Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates a typical workflow for the quantification of fatty acids in a

biological matrix using a deuterated internal standard.
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Fatty acid quantification workflow using an internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3151576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3151576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Fatty Acid Quantification by
GC-MS
This protocol is adapted from the standard method for quantifying total fatty acids provided by

LIPID MAPS.[9] It is suitable for various biological samples, including plasma and tissue.

1. Materials and Reagents

Internal Standard (IS) Stock: Prepare a stock solution of Docosanoic acid-d2 (or other

deuterated fatty acids) in ethanol. A typical working concentration is 0.25 ng/µl.[9]

Solvents: Methanol, iso-octane (HPLC grade).

Reagents: Hydrochloric acid (HCl), Potassium hydroxide (KOH), Pentafluorobenzyl bromide

(PFBBr), Diisopropylethylamine (DIPEA), Acetonitrile.

Equipment: Vortex mixer, centrifuge, SpeedVac, gas chromatograph-mass spectrometer

(GC-MS).

2. Sample Preparation

For Plasma: To 200 µl of plasma, add 300 µl of dPBS.

For Tissue: The amount should be empirically determined. Homogenize the tissue in

methanol.

Internal Standard Addition: Add 100 µl of the deuterated internal standard working solution to

the sample.[9]

Lysis and Acidification: Add 1 volume of methanol and mix. Acidify with HCl to a final

concentration of 25 mM.[9]

3. Lipid Extraction

Add 2 volumes of iso-octane to the acidified sample.
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Vortex thoroughly for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the

phases.

Transfer the upper organic layer (iso-octane) to a clean glass tube.

Repeat the extraction step on the remaining aqueous layer and combine the organic

fractions.[9]

4. Saponification (for Total Fatty Acid Analysis)

To the remaining methanol/aqueous fraction from the first extraction, add 100 µl of the

internal standard.

Add 500 µl of 1N KOH, vortex, and incubate for 1 hour at 60°C to hydrolyze ester bonds.

Acidify the sample with 500 µl of 1N HCl (check pH is < 5).

Re-extract the now-free fatty acids with iso-octane as described in Step 3.[9]

5. Derivatization

Dry the combined iso-octane extracts under vacuum using a SpeedVac.[9]

To the dried residue, add 25 µl of 1% PFBBr in acetonitrile and 25 µl of 1% DIPEA in

acetonitrile.[9] This converts the fatty acids to their pentafluorobenzyl (PFB) esters, which are

more volatile and suitable for GC analysis.

Cap the tubes, vortex, and let stand at room temperature for 20 minutes.[9]

Dry the sample again under vacuum and reconstitute in 50 µl of iso-octane for injection.[9]

6. GC-MS Analysis

Inject 1 µl of the derivatized sample onto the GC-MS system.

Analysis is typically performed using negative ion chemical ionization (NICI), which is highly

sensitive for electrophilic derivatives like PFB esters.
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Monitor the ions corresponding to the endogenous docosanoic acid and the deuterated

internal standard.

Biological Role and Metabolic Pathways
Docosanoic acid is a very long-chain saturated fatty acid (VLCFA) that can be obtained from

the diet or synthesized endogenously through the elongation of shorter-chain fatty acids like

stearic acid (C18:0).[10] While it is a natural component of cell membranes, its metabolism and

biological effects are distinct. It is generally poorly absorbed compared to shorter fatty acids

and has been shown to be a cholesterol-raising fatty acid in humans.[11][12]

In the liver, docosanoic acid can undergo ω-oxidation, a metabolic pathway that involves the

hydroxylation of the terminal methyl carbon. This process is catalyzed by cytochrome P450

enzymes of the CYP4A and/or CYP4F subfamilies.[13] The resulting ω-hydroxy fatty acid can

be further oxidized to a dicarboxylic acid.[13]

ω-Oxidation of Docosanoic Acid in Liver Microsomes
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Metabolic pathway of Docosanoic acid ω-oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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